2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride
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Overview
Description
2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with a ketone in the presence of an acid catalyst. The specific steps for synthesizing this compound may include:
Formation of the Quinoline Core: The initial step involves the formation of the quinoline core by reacting 3-bromoaniline with an appropriate aldehyde and ketone under acidic conditions.
Introduction of the Carbonyl Chloride Group: The resulting quinoline derivative is then treated with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The methyl group on the quinoline ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et₃N).
Reduction Reactions: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like KMnO₄ in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted quinoline derivatives.
Reduction Reactions: Formation of alcohols or amines.
Oxidation Reactions: Formation of carboxylic acids.
Scientific Research Applications
2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the carbonyl chloride group can participate in covalent bonding with biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)quinoline-4-carbonyl chloride: Lacks the methyl group at the 6-position.
2-Phenyl-6-methylquinoline-4-carbonyl chloride: Lacks the bromine atom on the phenyl ring.
2-(3-Bromophenyl)-quinoline-4-carbonyl chloride: Lacks both the methyl group and the bromine atom.
Uniqueness
2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(3-bromophenyl)-6-methylquinoline-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c1-10-5-6-15-13(7-10)14(17(19)21)9-16(20-15)11-3-2-4-12(18)8-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWGNZAPCMERLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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